molecular formula C15H21BrN2O3S B1383812 2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide CAS No. 2173083-86-6

2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide

Cat. No. B1383812
CAS RN: 2173083-86-6
M. Wt: 389.3 g/mol
InChI Key: BJHSCBDYLCUECJ-UHFFFAOYSA-N
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Description

2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide is a chemical compound with the CAS Number: 2173083-86-6 . It has a molecular weight of 389.31 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide . The InChI code for this compound is 1S/C15H21BrN2O3S/c1-11(16)15(19)17-12-7-9-14(10-8-12)22(20,21)18-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H,17,19) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 389.31 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Molecular Structure

  • A study by Kulai and Mallet-Ladeira (2016) focused on the synthesis and analysis of a similar compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide. They explored its molecular structure using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single crystal X-ray diffraction, finding it efficient as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Quantum Chemical Studies

  • Otuokere and Amaku (2015) conducted quantum chemical studies on a related compound, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, commonly used for treating prostate cancer. They evaluated its steric energy, visualized excited state properties, and calculated the most feasible position for blocking androgen receptors on tissue cells (Otuokere & Amaku, 2015).

Sulfonamide-Derived Compounds

  • Research by Chohan and Shad (2011) on sulfonamide-derived ligands and their transition metal complexes, including a compound similar to the one , highlighted its moderate to significant antibacterial activity against various strains and good antifungal activity (Chohan & Shad, 2011).

Stereoselective Synthesis

  • Tanaka, Minami, and Kaji (1987) discussed the stereoselective synthesis of functionalized cyclopropanes through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, which has relevance to the chemical structure and reactivity of the compound (Tanaka, Minami, & Kaji, 1987).

Synthon Preparation

  • Chen, Zhao, Lu, and Cohen (2006) described the preparation of 2-phenylthio-3-bromopropene, a valuable synthon, by treating allyl phenyl sulfide with bromine. This process is pertinent due to the bromine functional group present in the compound of interest (Chen, Zhao, Lu, & Cohen, 2006).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide .

properties

IUPAC Name

2-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3S/c1-11(16)15(19)17-12-7-9-14(10-8-12)22(20,21)18-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHSCBDYLCUECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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